Docos-11-ene-3,20-dione
Description
Docos-11-ene-3,20-dione is a hypothetical or sparsely documented steroid derivative characterized by a 22-carbon backbone (docosane), a double bond at position 11, and ketone groups at positions 3 and 20. This article focuses on three related compounds from the evidence: progesterone (Pregn-4-ene-3,20-dione), desoxycorticosterone (21-Hydroxypregn-4-ene-3,20-dione), and fluorometholone (9-fluoro-11β,17-dihydroxy-6α-methyl pregna-1,4-diene-3,20-dione).
Properties
CAS No. |
61549-46-0 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docos-11-ene-3,20-dione |
InChI |
InChI=1S/C22H40O2/c1-3-21(23)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(24)4-2/h5-6H,3-4,7-20H2,1-2H3 |
InChI Key |
VGJVWRDUJUERID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCCCCC=CCCCCCCCC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docos-11-ene-3,20-dione can be achieved through several methods. One common approach involves the hydrogenation, oxidation, and enzyme catalytic reduction of 11 alpha-hydroxy pregna-4-ene-3,20-dione . This method is advantageous due to its mild reaction conditions and high stereoselectivity, which avoids the generation of unwanted isomers.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Docos-11-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert keto groups to hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce compounds with additional hydroxyl or keto groups, while reduction can yield hydroxylated derivatives.
Scientific Research Applications
Docos-11-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Docos-11-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with receptors and other cellular components to exert their effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparative Analysis of Structurally Related Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions:
Pharmacological and Metabolic Comparisons
Progesterone
- Applications : Primarily used in cattle as a growth promoter via subcutaneous implants, often combined with estradiol .
- Metabolism : Metabolites include hydroxylated derivatives and glucuronides, with reduced bioactivity compared to the parent compound. Fat tissues retain higher residues (e.g., 0.5–1.2 ppm in bovine fat) .
- Safety : Residues in edible tissues necessitate strict withdrawal periods to avoid human endocrine disruption.
Desoxycorticosterone
- Role: Precursor to aldosterone, involved in electrolyte balance.
- Regulatory Status : Tracked globally for industrial consumption, with long-term projections extending to 2046 .
Fluorometholone
- Mechanism : Fluorination at C9 and methylation at C6α enhance glucocorticoid receptor affinity and anti-inflammatory potency. The 1,4-diene structure reduces mineralocorticoid activity .
- Clinical Use : Topical ophthalmic suspension (0.1% w/v) for treating inflammatory eye conditions. Overdose protocols emphasize dilution and poison control consultation .
Key Structural Impacts on Bioactivity
- Hydroxylation (Desoxycorticosterone) : The 21-hydroxyl group enables conversion to aldosterone, critical for sodium retention.
- Fluorination (Fluorometholone) : Increases metabolic stability and receptor binding, reducing systemic absorption in ocular use.
- Double Bonds : The 1,4-diene in fluorometholone alters ring conformation, enhancing glucocorticoid specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
